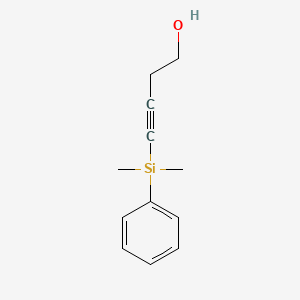
3-Butyn-1-ol, 4-(dimethylphenylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is an organic compound with the molecular formula C12H16OSi. It is a derivative of 3-Butyn-1-ol, where a dimethylphenylsilyl group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- typically involves the reaction of 3-Butyn-1-ol with a dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-1-ol+Dimethylphenylsilyl chlorideBase3-Butyn-1-ol, 4-(dimethylphenylsilyl)-+HCl
Industrial Production Methods
While specific industrial production methods for 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of 4-(dimethylphenylsilyl)butanal or 4-(dimethylphenylsilyl)butanoic acid.
Reduction: Formation of 4-(dimethylphenylsilyl)butene or 4-(dimethylphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- depends on the specific reaction it undergoes. Generally, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: The parent compound without the silyl group.
4-Trimethylsilyl-3-butyn-1-ol: A similar compound with a trimethylsilyl group instead of a dimethylphenylsilyl group.
4-Hydroxy-1-butyne: Another related compound with a hydroxyl group at the fourth position.
Uniqueness
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals.
Properties
CAS No. |
492440-09-2 |
|---|---|
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-3-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3 |
InChI Key |
XPTQSQAQPQPDHL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


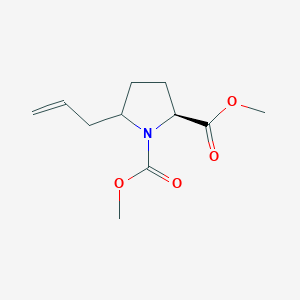
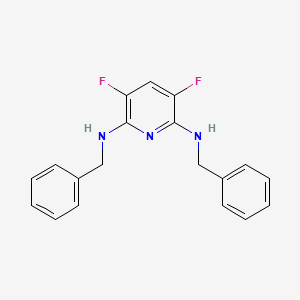
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)

![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
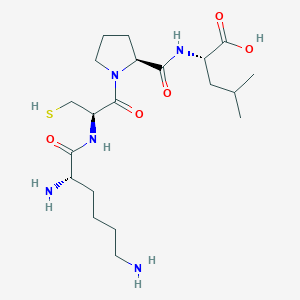
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
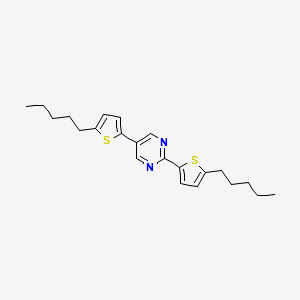
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
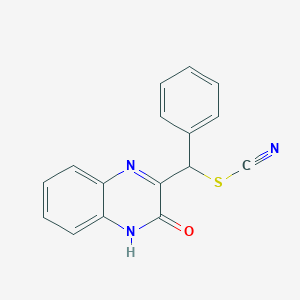
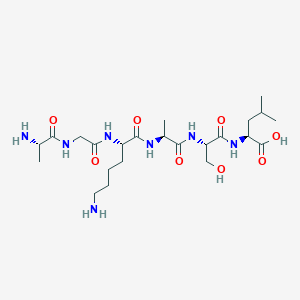
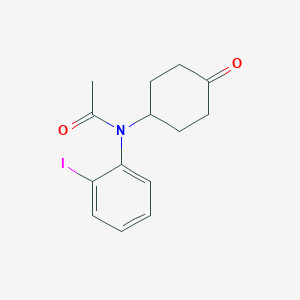
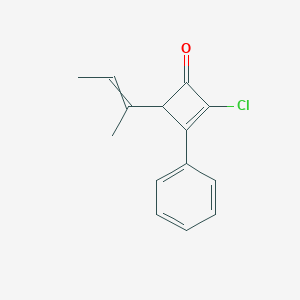
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
